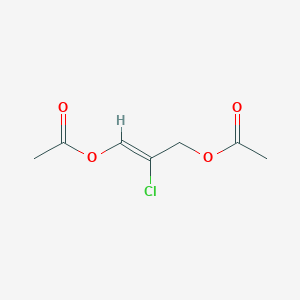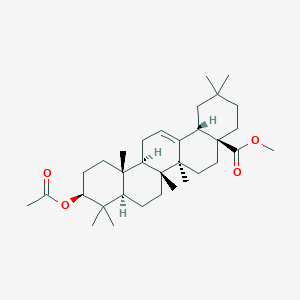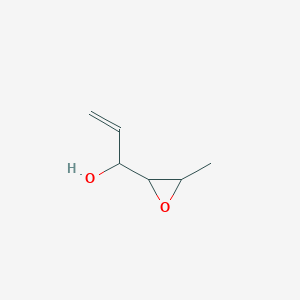
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol, also known as allyl glycidyl ether, is a chemical compound that is commonly used in scientific research applications. This compound has a unique structure that makes it useful in a variety of different experiments, particularly those related to biochemistry and physiology. In
Applications De Recherche Scientifique
Allyl glycidyl ether is commonly used in scientific research applications, particularly those related to biochemistry and physiology. This compound is often used as a cross-linking agent in the synthesis of polymers and resins. It is also used as a reactive diluent in the formulation of adhesives and coatings. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is used in the synthesis of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is not well understood. However, it is believed that this compound acts as a reactive electrophile, which can form covalent bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether useful in a variety of different experiments, particularly those related to protein modification and cross-linking.
Effets Biochimiques Et Physiologiques
Allyl glycidyl ether has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is its reactivity. This compound can form covalent bonds with a variety of different biomolecules, which makes it useful in a variety of different experiments. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also limitations to the use of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in lab experiments. For example, this compound can be toxic and should be handled with care. Additionally, the reactivity of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether can make it difficult to control the extent of modification or cross-linking in experiments.
Orientations Futures
There are many potential future directions for research on 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether. One area of interest is the development of new methods for the synthesis of this compound. Additionally, there is a need for further investigation into the mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether, particularly with regard to its effects on protein modification and cross-linking. Finally, there is a need for further research into the potential applications of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in the treatment of diseases, particularly those related to inflammation.
Méthodes De Synthèse
Allyl glycidyl ether can be synthesized through the reaction of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol alcohol with epichlorohydrin. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography to obtain pure 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether.
Propriétés
Numéro CAS |
128742-87-0 |
|---|---|
Nom du produit |
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(3-methyloxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h3-7H,1H2,2H3 |
Clé InChI |
IOXISIMWGMDHGT-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C=C)O |
SMILES canonique |
CC1C(O1)C(C=C)O |
Synonymes |
Oxiranemethanol, -alpha--ethenyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



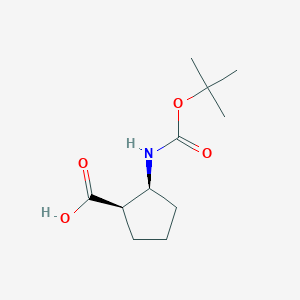
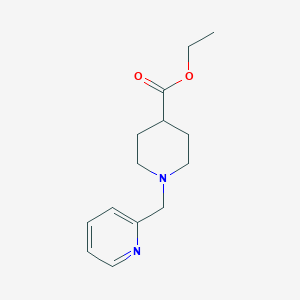
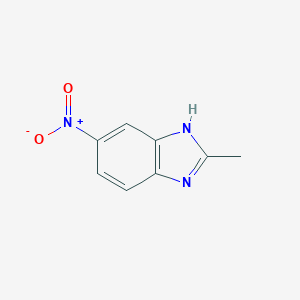
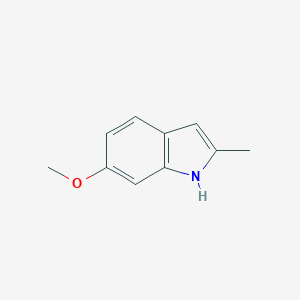
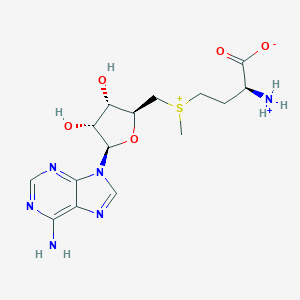
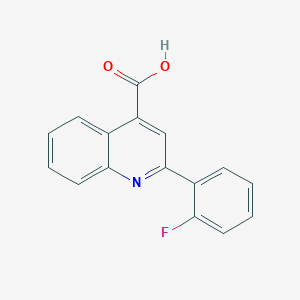
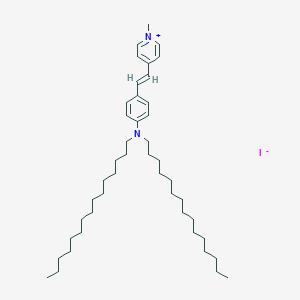
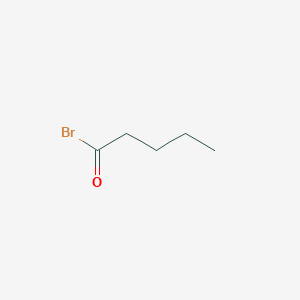
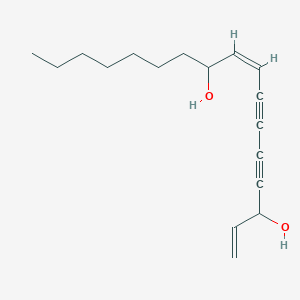
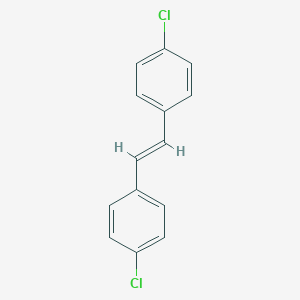
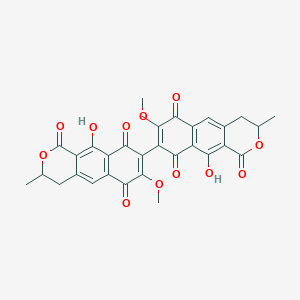
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
